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Compound of Interest

Compound Name: FAK inhibitor 5

Cat. No.: B12424152

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial
role in cellular processes such as adhesion, proliferation, migration, and survival.[1][2] Its
overexpression and activation are implicated in the progression of various cancers, making it a
compelling target for therapeutic intervention.[1][2] This document provides detailed application
notes and protocols for the in vivo use of FAK inhibitor Y15 (also known as 1,2,4,5-
benzenetetramine tetrahydrochloride) in mouse models, based on preclinical studies.[2][3] Y15
is a specific inhibitor of FAK that targets its autophosphorylation at Tyr397, thereby impeding
downstream signaling pathways involved in tumor growth and metastasis.[1][2]

Mechanism of Action

FAK activation is initiated by integrin clustering upon binding to the extracellular matrix (ECM)
or by signals from growth factor receptors. This leads to the autophosphorylation of FAK at the
Tyr397 residue, creating a high-affinity binding site for the SH2 domain of Src family kinases.
The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, creating
a signaling hub that activates multiple downstream pathways, including the PI3K-Akt and
MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK inhibitors,
such as Y15, block the initial autophosphorylation step at Tyr397, thereby inhibiting the entire
downstream signaling cascade.
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Caption: FAK signaling pathway and the inhibitory action of Y15.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of FAK Inhibitors
in Mice
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Oral
FAK Dose & . Half-life . L
- Tmax (min) Bioavailabil Reference
Inhibitor Route (t1/2) )
ity (%)
Y15 30 mg/kg (IP) 4.8 N/A N/A [3]
27 min (in
BSJ-04-146 2 mg/kg (1V) N/A _ N/A [4]
microsomes)
BSJ-04-146 10 mg/kg (IP)  N/A N/A N/A [4]
Compound 10 mg/kg
N/A 5.29 h (IV) 18.3 [5]
27 (Oral)
PND-1186 30 mg/kg (IP)  ~15 ~2 hours N/A [6]
100 mg/kg
PND-1186 ~30 ~4 hours N/A [6]
(IP)
50 mg/kg ]
Bl 853520 N/A Long High [718]
(Oral)

N/A: Not Available in the provided search results.

Table 2: In Vivo Dosing and Efficacy of FAK Inhibitor Y15

iIn Mouse Models

. Treatment .
Cancer Model Mouse Strain ) Efficacy Reference
Regimen
Colon Cancer Tumor growth
N/A N/A o [1]
Xenograft inhibition
) Significant tumor
Pancreatic _ _
) Y15 alone or with  regression;
Cancer Nude Mice o o [2]
gemcitabine synergistic effect
Xenograft i o
with gemcitabine
Neuroblastoma Significant
Metastasis Nude Mice Y15 or TAE226 decrease in 9]
Model tumor burden
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Experimental Protocols
Protocol 1: In Vivo Dosing of FAK Inhibitor Y15 in a
Pancreatic Cancer Xenograft Mouse Model

This protocol is based on studies demonstrating the efficacy of Y15 in inhibiting pancreatic
tumor growth.[2]

1. Materials:

e FAK Inhibitor Y15 (1,2,4,5-benzenetetramine tetrahydrochloride)

» Vehicle (e.qg., sterile PBS or as recommended by the manufacturer)
e Human pancreatic cancer cells (e.g., Panc-1)

* Nude mice (e.g., athymic NCr-nu/nu)

e Matrigel

o Calipers

o Syringes and needles for injection

2. Procedure:

e Tumor Cell Implantation:

o Culture human pancreatic cancer cells to ~80% confluency.

o Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration
of 1x10"7 cells/mL.

e Subcutaneously inject 100 pL of the cell suspension into the flank of each mouse.

e Tumor Growth Monitoring:

 Allow tumors to establish and grow to a palpable size (e.g., 100-150 mms3).

o Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using
the formula: (Length x Width?)/2.

e Treatment Administration:

e Randomize mice into treatment and control groups.

o Prepare Y15 solution in the appropriate vehicle. A preclinical study used intraperitoneal (IP)
administration at a dose of 30 mg/kg.[3]

o Administer the Y15 solution or vehicle control to the respective groups via IP injection daily
or as determined by preliminary toxicology studies. A 28-day study at 30 mg/kg IP showed no
significant toxicity.[3]

» Efficacy Assessment:

o Continue to monitor tumor volume and body weight throughout the study.
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e At the end of the study, euthanize the mice and excise the tumors.
» Weigh the tumors and process for further analysis (e.g., Western blot for p-FAK,
immunohistochemistry).

Protocol 2: Pharmacokinetic Analysis of FAK Inhibitor
Y15 in Mice

This protocol is designed to determine the pharmacokinetic profile of Y15 in mice.[3]
1. Materials:

e FAK Inhibitor Y15

» Dosing vehicle

e Swiss albino mice (or other appropriate strain)

» Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
o LC-MS/MS system for bioanalysis

2. Procedure:

e Drug Administration:

o Administer a single dose of Y15 to mice via the desired route (e.g., 30 mg/kg IP or 100
mg/kg oral).[3]

e Blood Sampling:

o Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes,
and 1, 2, 4, 8, 24 hours). A study showed Y15 reached maximum plasma concentration in
4.8 minutes after IP administration.[3]

e Process blood samples to separate plasma and store at -80°C until analysis.

e Sample Analysis:

e Extract Y15 from plasma samples.

e Quantify the concentration of Y15 in each sample using a validated LC-MS/MS method.

e Data Analysis:

» Plot plasma concentration versus time.

o Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using
appropriate software.

Experimental Workflow Visualization
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In Vivo Efficacy Study Workflow
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Caption: Workflow for an in vivo efficacy study of FAK inhibitor Y15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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